molecular formula C8H5ClF3NO2 B1412146 2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid CAS No. 1227596-13-5

2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid

Cat. No. B1412146
M. Wt: 239.58 g/mol
InChI Key: PORNOPRTKPRZFT-UHFFFAOYSA-N
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Description

2-Chloro-5-(trifluoromethyl)pyridine is a chloro (trifluoromethyl) pyridine . It has a molecular formula of C6H3ClF3N and a molecular weight of 181.54 .


Synthesis Analysis

2-Chloro-5-trifluoromethylpyridine can be synthesized by fluorination of 2-chloro-5-trichloromethylpyridine .


Molecular Structure Analysis

The molecular structure of 2-Chloro-5-(trifluoromethyl)pyridine consists of a pyridine ring with a chlorine atom and a trifluoromethyl group attached to it .


Chemical Reactions Analysis

2-Chloro-5-(trifluoromethyl)pyridine may be employed as a model substrate to investigate regioexhaustive functionalization .


Physical And Chemical Properties Analysis

This compound has a melting point of 32-34 °C and a density of 1.417 g/mL at 25 °C . It also has a boiling point of 171.6±35.0 °C at 760 mmHg .

Scientific Research Applications

Synthesis and Derivative Formation

2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid has been explored in various synthesis and derivative formation studies. For instance, it has been used as a starting material for the preparation of boronic acids, which are significant in pharmaceutical and biochemical applications (Liu Guoqua, 2014). Additionally, the compound has been employed in the creation of cyclopalladated complexes with potential for use in photophysical applications (F. S. Mancilha et al., 2011).

Herbicidal Activity

Research has also focused on its herbicidal activity, particularly in the synthesis of derivatives showing potential as herbicides. Derivatives of 2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid, such as thiazolo[4,5-b]pyridine-3(2H)-acetic acid, have been synthesized and shown to exhibit auxin-like herbicidal symptoms, demonstrating higher activity on dicotyledonous species (S. Hegde & M. Mahoney, 1993).

Functionalization and Metalation

The compound has been a focus in studies exploring regioexhaustive functionalization and metalation, showing its versatility in organic chemistry. For example, research has been done on converting chloro(trifluoromethyl)pyridines into various carboxylic acids, demonstrating the compound's adaptability in creating diverse chemical structures (F. Cottet & M. Schlosser, 2004).

Antimicrobial Activity

Additionally, certain derivatives of 2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid have shown promising antimicrobial activity. For example, acetic acid derivatives have been synthesized and screened for antimicrobial properties, exhibiting significant activity against various pathogens (R. D. Hunashal et al., 2012).

Safety And Hazards

The compound is classified as having acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin irritation, serious eye irritation, and respiratory irritation. It may also cause genetic defects .

properties

IUPAC Name

2-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO2/c9-7-4(2-6(14)15)1-5(3-13-7)8(10,11)12/h1,3H,2H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORNOPRTKPRZFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1CC(=O)O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701230411
Record name 2-Chloro-5-(trifluoromethyl)-3-pyridineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701230411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid

CAS RN

1227596-13-5
Record name 2-Chloro-5-(trifluoromethyl)-3-pyridineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227596-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-(trifluoromethyl)-3-pyridineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701230411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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